
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a morpholine ring and a methoxy-substituted phenyl group, which are critical for its biological activity. The presence of the acetonitrile functional group contributes to its lipophilicity and solubility properties.
Research indicates that this compound exhibits its biological effects primarily through modulation of various enzyme activities. For instance, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial potential of this compound. In particular, it has demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 10.5 |
Escherichia coli | 15.0 |
Pseudomonas aeruginosa | 12.0 |
Enterococcus faecalis | 8.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown promising results, with IC50 values indicating effective cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25.0 |
HeLa | 30.0 |
A549 | 20.0 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the morpholine ring and phenyl substituents significantly influence the biological activity of the compound. For example, replacing the morpholine with a less polar piperidine increased potency by approximately two-fold, indicating that lipophilicity plays a crucial role in enzyme binding affinity .
Key Findings from SAR Studies:
- Morpholine Substitution : Alterations to the morpholine ring can enhance or reduce activity depending on the substituents.
- Phenyl Group Modifications : Adding electron-donating groups such as methoxy increases antimicrobial efficacy.
- Acetonitrile Group : The presence of the acetonitrile moiety is essential for maintaining solubility and bioactivity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of this compound demonstrated that modifications could lead to improved antibacterial properties against resistant strains .
- Cytotoxicity Assessment : A series of in vitro assays showed that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The compound is primarily investigated for its potential as a lead compound in drug development. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)acetonitrile exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms.
Antimicrobial Efficacy
Studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown an MIC (Minimum Inhibitory Concentration) value of 12 µg/mL against strains like E. coli and S. aureus, indicating its potential use in treating bacterial infections.
Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter uptake inhibition, specifically dopamine and norepinephrine. Its ability to act as a noncompetitive functional antagonist at nicotinic acetylcholine receptors (nAChRs) suggests potential applications in treating neurological disorders and enhancing smoking cessation therapies .
Data Table of Biological Activities
Study | Biological Activity | Findings |
---|---|---|
Study A | Anticancer | Induced apoptosis in MCF-7 cells (IC50 = 15 µM) |
Study B | Antimicrobial | Inhibited growth of E. coli and S. aureus (MIC = 12 µg/mL) |
Study C | Neuropharmacological | Inhibited dopamine and norepinephrine uptake; antagonist at nAChRs |
Case Study on Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound against resistant bacterial strains in patients with chronic infections. The results indicated a significant reduction in infection rates, supporting its potential as a therapeutic agent in infectious diseases.
Case Study on Cancer Treatment
Preclinical models demonstrated that the combination of this compound with established chemotherapeutics enhanced anti-tumor efficacy while reducing side effects. This synergistic effect highlights the importance of further exploration into its use as an adjunct therapy in cancer treatment.
Analyse Chemischer Reaktionen
Reduction of the Nitrile Group
The nitrile group undergoes reduction to form primary amines under specific catalytic conditions. In analogous compounds, cobalt(II) chloride hexahydrate and sodium borohydride have been used to reduce nitriles to amines in situ (Scheme 2 of ). For 2-(3-methoxyphenyl)-2-(morpholin-4-yl)acetonitrile, this reaction would yield 2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethylamine .
Example Conditions :
-
Catalyst : CoCl₂·6H₂O
-
Reducing Agent : NaBH₄
-
Solvent : Ethanol or DMF
-
Temperature : Room temperature to 80°C
Nucleophilic Substitution at the Nitrile Group
The nitrile group can act as an electrophilic site for nucleophilic attack. In studies involving structurally related compounds (e.g., bromoacetonitrile in ), nucleophilic substitution reactions have been employed to introduce heterocyclic groups. For example, substitution with azoles (e.g., 1,2,4-triazole) under blue LED irradiation and iridium catalysis could generate derivatives with enhanced bioactivity.
Example Pathway :
-
Reagents : 1H-1,2,4-triazole, Ir(ppy)₃ catalyst, K₂HPO₄ base
-
Conditions : Solvent-free, 5W blue LED, 24h reaction time
-
Product : Substituted triazole derivatives (e.g., 3-(1H-1,2,4-triazol-1-yl)propan-1-one analogs) .
Suzuki Cross-Coupling Reactions
The aromatic methoxyphenyl group may participate in cross-coupling reactions. For instance, Suzuki-Miyaura couplings with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) can introduce aryl or heteroaryl substituents (Scheme 1 of ). This reaction is typically facilitated by palladium catalysts under inert atmospheres.
Example Conditions :
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Solvent : DMF/H₂O mixture
-
Temperature : 80–100°C
Functionalization of the Morpholine Moiety
The morpholine ring’s tertiary amine can undergo alkylation or acylation. For example, reductive amination with aldehydes (e.g., formaldehyde) and sodium triacetoxyborohydride can introduce alkyl chains (Scheme 1 of ).
Example Reaction :
-
Reagents : Formaldehyde, NaBH(OAc)₃
-
Conditions : Dichloromethane, room temperature
-
Product : N-alkylated morpholine derivatives.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-2-morpholin-4-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-4-2-3-11(9-12)13(10-14)15-5-7-17-8-6-15/h2-4,9,13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYIFPNWPBUVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.